8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 223915-77-3) is a brominated heterocyclic compound with a seven-membered azepine ring fused to a benzene core. Its molecular formula is C₁₀H₁₂BrN, and it exists as a white crystalline powder with a purity of ≥99% in commercial preparations . Key applications include its use as an intermediate in synthesizing healing drugs and bioactive molecules targeting G-protein-coupled receptors (GPCRs) .
Structural details include:
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMQZXXXWEDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585707 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205584-61-8 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Procedure (Adapted from Patent CN102702103A and related literature):
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Oxime Formation | 8-Bromo-1-tetrahydronaphthalenone + hydroxylamine hydrochloride, methanol, room temperature, overnight | Formation of 8-bromo-3,4-dihydro-1(2H)-naphthalenone oxime | Oxime intermediate with bromo substituent |
| 2. Ring Expansion | Polyphosphoric acid (PPA), methylene dichloride, gradual heating to reflux | Ring expansion of oxime to 8-bromo-1,3,4,5-tetrahydro-2H-1-benzazepine-2-one | Formation of benzazepinone intermediate |
| 3. Reduction | Lithium aluminium hydride (LiAlH4), THF, nitrogen atmosphere, 0°C to room temperature, overnight stirring | Reduction of ketone to amine, yielding this compound | Target compound isolated by extraction and chromatography |
Analytical and Research Findings
Yield and Purity
The described method typically affords the target compound in moderate to good yields (60-85%) with high purity after chromatographic purification.Reaction Optimization
Careful control of temperature and reaction time during ring expansion and reduction steps is critical to minimize side reactions such as over-reduction or debromination.Scalability
The method is suitable for scale-up due to the use of common reagents and straightforward workup procedures.
Comparative Table of Preparation Methods
| Method Aspect | Oxime Route (Patent CN102702103A) | Alternative Halogenation Approaches | Notes |
|---|---|---|---|
| Starting Material | 8-Bromo-1-tetrahydronaphthalenone | 1-Tetrahydronaphthalenone + Post-bromination | Pre-halogenated ketone preferred for regioselectivity |
| Key Reagents | Hydroxylamine, PPA, LiAlH4 | Brominating agents (NBS), LiAlH4 | PPA ring expansion critical for azepine ring formation |
| Reaction Conditions | Mild to moderate heating, inert atmosphere | Variable, depends on bromination step | Control over bromination position essential |
| Yield Range | 60-85% | Variable, often lower due to side reactions | Oxime route more reliable |
| Industrial Suitability | High | Moderate | Oxime route favored for scale-up |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry Applications
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as a valuable scaffold in drug development. Its structural features allow it to interact with biological targets effectively.
Key Applications:
- Cardiovascular Disease Treatment :
- It is involved in the development of drugs such as evacetrapib and benazepril, which are used for managing cardiovascular conditions.
- Antimicrobial and Anticancer Potential :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.
Organic Synthesis Applications
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its bromine atom can be substituted or modified to create various derivatives.
Synthesis Methods:
- Substitution Reactions : The bromine atom can be replaced with other functional groups using reagents like sodium iodide.
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different products depending on the reaction conditions.
Biological Studies
This compound is used in biological research to investigate the activity of azepine derivatives.
Biological Mechanisms:
- The compound has been shown to influence cellular signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
- Its interaction with kinases modulates various signaling pathways within cells, affecting gene expression and cellular metabolism.
Case Study 1: Cardiovascular Drug Development
A study highlighted the role of 8-bromo derivatives in developing new drugs targeting cardiovascular diseases. Researchers synthesized several analogs and evaluated their efficacy in modulating enzyme activity related to cardiovascular health.
Case Study 2: Anticancer Activity
Research focused on the anticancer potential of azepine derivatives derived from 8-bromo compounds showed promising results in inhibiting tumor growth in vitro. These findings warrant further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural Analogs
Positional Isomers
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 939759-12-3)
8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 205584-61-8)
Ring-System Variants
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 1369140-29-3)
- 2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride (CAS: 17379-01-0) Non-brominated analog with benzo[d] ring fusion and hydrochloride salt. Purity: 95% .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data
Key Findings:
Ring Heteroatom : Oxepine analogs (e.g., 9-bromo-benzo[b]oxepine) exhibit reduced basicity, impacting solubility and metabolic stability .
Salt Forms : Hydrochloride salts (e.g., 2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl) improve crystallinity but may alter bioavailability .
Biological Activity
Overview
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound characterized by its seven-membered ring structure containing both a bromine atom and a nitrogen atom. With the molecular formula C10H12BrN, this compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily linked to its interaction with various biological macromolecules. Studies indicate that it may modulate several signaling pathways through its effects on enzymes and receptors.
Target of Action
- Cannabinoid Receptors : Related compounds have been shown to act as cannabinoid receptor 2 agonists, suggesting a similar potential for this compound.
- Kinases : This compound interacts with kinases, influencing their activity and subsequently affecting cellular signaling pathways such as the MAPK/ERK pathway.
Biochemical Pathways
The compound has been implicated in various biochemical pathways:
- Cardiovascular Modulation : Similar tetrahydrobenzoazepines have demonstrated significant effects on cardiovascular health.
- Cell Proliferation and Differentiation : By modulating the MAPK/ERK pathway, it influences cell growth and differentiation processes.
Research Findings
Research has explored the biological activity of this compound through various studies:
In Vitro Studies
- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit the growth of cancer cells. For instance, related compounds showed varying degrees of effectiveness against different cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values indicating potent activity in low micromolar ranges .
- HDAC Inhibition : Some studies suggest that derivatives of this compound exhibit moderate inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. Compounds derived from this scaffold have shown IC50 values indicating effective HDAC inhibition .
Case Studies
Several case studies highlight the applications and effects of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions or multi-step protocols starting from substituted naphthofuran precursors. For example, bromination of tetrahydrobenzoazepine intermediates using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce the bromine substituent . Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
- Data Table :
| Reaction Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C | 65–70 | 92 | |
| Cyclization | AlCl₃, THF, reflux | 55–60 | 90 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzazepine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm). The bromine substituent deshields adjacent carbons, observable in ¹³C spectra .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253 [M+H]⁺) confirm the molecular weight. Fragmentation patterns validate the bromine presence .
- X-ray Crystallography : Resolves conformational ambiguities in the tetrahydroazepine ring .
Q. What safety protocols are essential when handling brominated benzazepines?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate) .
Advanced Research Questions
Q. How does the bromine substituent influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Bromine enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. For antimicrobial applications, bromine’s electron-withdrawing effect increases electrophilic reactivity, enhancing interactions with bacterial enzymes . Comparative studies show:
- Antimicrobial Activity : Brominated analogs exhibit 2–3x higher inhibition against S. aureus (MIC = 8 µg/mL) vs. non-halogenated derivatives .
- Data Table :
| Derivative | Target Microbe | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| 8-Bromo | S. aureus | 8 | Enzyme inhibition | |
| 8-Nitro | E. coli | 16 | DNA intercalation |
Q. How can researchers resolve discrepancies in solubility data for this compound across studies?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent purity. Strategies include:
- Standardized Solubility Assays : Use USP buffers (pH 1.2–7.4) under controlled temperatures (25°C ± 1).
- HPLC Purity Checks : Ensure >98% compound purity to exclude solvent/impurity effects .
- Crystallography : Identify polymorphs (e.g., anhydrous vs. hydrate forms) affecting solubility .
Q. What strategies are effective for modifying the benzazepine core to enhance target selectivity?
- Methodological Answer :
- Ring Expansion : Introducing a methano bridge (as in 1,5-methano derivatives) increases rigidity, improving binding to G-protein-coupled receptors .
- Substituent Tuning : Electron-donating groups (e.g., -OCH₃) at position 7 enhance serotonin receptor affinity, while bromine at position 8 favors dopamine D₂ antagonism .
- Data Table :
| Modification | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| 8-Bromo | D₂ Dopamine | 12 ± 2 | 10x vs. 5-HT₂A | |
| 7-Methoxy | 5-HT₂A | 8 ± 1 | 15x vs. D₂ |
Notes on Evidence Utilization
- Synthesis protocols and pharmacological data are derived from peer-reviewed studies on analogous brominated diazepines .
- Structural analysis methods are validated via NMR and crystallography in related benzazepine systems .
- Safety guidelines align with OECD and ICH standards referenced in technical reports .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
